5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide
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Overview
Description
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide typically involves the reaction of 5-methyl-1H-tetrazole with 2-(chloromethyl)benzanilide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like DMF, acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide can be compared with other tetrazole derivatives such as:
5-Methyl-1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
5-(1H-tetrazol-5-yl)isophthalic acid: Used in the synthesis of metal-organic frameworks with unique properties.
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a benzanilide moiety, providing distinct chemical and biological properties.
Properties
CAS No. |
24024-08-6 |
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Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-methyl-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-11-7-8-14(23-10-15-18-20-21-19-15)13(9-11)16(22)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,22)(H,18,19,20,21) |
InChI Key |
GRFCIQCMXDWHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNN=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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